molecular formula C16H10ClFN2O3S B2611470 4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1226434-76-9

4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2611470
CAS No.: 1226434-76-9
M. Wt: 364.78
InChI Key: UDZCFLZEHNQLIM-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with chloro, methoxy, and fluoro groups, as well as a carbonitrile functional group. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a chloro-substituted phenyl isocyanate under acidic conditions to form the benzothiazine ring.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is typically introduced through nucleophilic substitution using methanol and a suitable base.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Amines, thiols, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiazine derivatives

    Substitution: Amino, thio, or alkoxy-substituted derivatives

Scientific Research Applications

4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is unique due to its combination of chloro, methoxy, and fluoro substituents on the benzothiazine ring, along with the presence of a carbonitrile group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Biological Activity

4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a heterocyclic compound that belongs to the benzothiazine family. Its unique molecular structure, characterized by the presence of various functional groups such as chlorine, fluorine, methoxy, and nitrile, suggests potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Molecular Structure

The molecular formula of the compound is C16H10ClFN2O3S. The compound features a benzothiazine core structure that likely adopts an intermediate conformation between sofa and twist-boat forms. This structural configuration may influence its chemical reactivity and biological properties.

Antimicrobial Activity

Research on related benzothiazine derivatives has indicated potential antimicrobial properties. For instance, studies have shown that certain benzothiazines exhibit significant antibacterial and antifungal activities . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Antioxidant Activity

Benzothiazine derivatives have also been evaluated for their antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Compounds similar to our target compound have been shown to exhibit promising antioxidant activity through various assays .

Enzyme Inhibition

Some derivatives within the benzothiazine family have been studied for their ability to inhibit specific enzymes. For example, certain compounds have demonstrated inhibitory effects on kinases involved in cell signaling pathways, which could have implications for cancer treatment .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Khan et al. (2011)Benzothiazole derivativesAntimicrobialShowed significant antibacterial effects against various strains.
Chohan et al. (2003)5-Chloro-2-methoxybenzothiazoleAntioxidantExhibited strong free radical scavenging activity.
Hutchinson et al. (2002)Various benzothiazinesEnzyme inhibitionReported inhibition of P38 kinase, suggesting potential anti-inflammatory properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be approached through condensation reactions involving substituted 2-aminobenzenethiols and appropriate electrophiles . Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity based on modifications to the molecular structure.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O3S/c1-23-15-4-2-10(17)6-13(15)20-9-12(8-19)24(21,22)16-5-3-11(18)7-14(16)20/h2-7,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCFLZEHNQLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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